5-(Methylsulfanyl)-1,2,3,4-thiatriazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methylsulfanylthiatriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3S2/c1-6-2-3-4-5-7-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFVCGKEJAKAGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=NS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600671 | |
| Record name | 5-(Methylsulfanyl)-1,2,3,4-thiatriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52098-77-8 | |
| Record name | 5-(Methylsulfanyl)-1,2,3,4-thiatriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,2,3,4 Thiatriazole Ring Construction
Ring-Closure Reactions for 1,2,3,4-Thiatriazole Core Synthesis
Ring-closure or cyclization reactions represent the most common and versatile methods for the synthesis of the 1,2,3,4-thiatriazole ring. These methods typically involve the formation of the heterocyclic system from acyclic precursors through the creation of one or more new bonds.
Synthesis from Thiohydrazides and Nitrous Acid
A general and widely applicable method for the synthesis of 1,2,3,4-thiatriazoles involves the reaction of thiohydrazides with nitrous acid. While direct synthesis of 5-(methylsulfanyl)-1,2,3,4-thiatriazole from a corresponding thiohydrazide is not extensively documented, the alkylation of 1,2,3,4-thiatriazole-5-thiol, which can be synthesized from dithiocarbazic acid esters, presents a viable pathway. The alkylation of the sulfur atom in 1,2,3,4-thiatriazole-5-thiol is known to produce 5-alkylthio-1,2,3,4-thiatriazoles.
The general reaction of thiohydrazides with nitrous acid proceeds via diazotization of the amino group, followed by intramolecular cyclization with the thione sulfur. The reaction conditions, such as temperature and solvent, can influence the yield and purity of the resulting thiatriazole.
Formation from Thiosemicarbazides and Nitrous Acid
The reaction of 4-substituted thiosemicarbazides with nitrous acid is a well-established method for the synthesis of 5-(substituted-amino)-1,2,3,4-thiatriazoles. This reaction proceeds through the diazotization of the N-amino group of the thiosemicarbazide (B42300), followed by an intramolecular cyclization where the terminal nitrogen of the resulting azide (B81097) intermediate attacks the thiocarbonyl carbon.
A typical procedure involves dissolving the 4-substituted thiosemicarbazide in an acidic medium, such as hydrochloric acid, and then adding a solution of sodium nitrite (B80452) at low temperatures (e.g., 0-5 °C) to generate nitrous acid in situ. The resulting 5-(substituted-amino)-1,2,3,4-thiatriazole often precipitates from the reaction mixture and can be isolated by filtration.
While this method is primarily used for the synthesis of 5-amino substituted derivatives, it highlights a key strategy for forming the thiatriazole ring. The stability of the resulting compounds can vary depending on the substituent.
| Starting Material | Reagent | Product | Reference |
| 4-Alkyl-thiosemicarbazide | Nitrous Acid | 5-(Alkylamino)-1,2,3,4-thiatriazole | nih.govrsc.org |
| 4-Aryl-thiosemicarbazide | Nitrous Acid | 5-(Arylamino)-1,2,3,4-thiatriazole | nih.govrsc.org |
Cycloaddition Reactions in Thiatriazole Formation
Cycloaddition reactions, particularly [3+2] cycloadditions, are a powerful tool in heterocyclic synthesis. While the direct synthesis of 1,2,3,4-thiatriazoles via a one-step cycloaddition is not a commonly reported method, related five-membered heterocycles like 1,2,3-triazoles are frequently synthesized through the Huisgen 1,3-dipolar cycloaddition of azides and alkynes. The principles of cycloaddition could potentially be applied to the synthesis of the thiatriazole ring system, for instance, through the reaction of a sulfur-containing 1,3-dipole with a suitable dipolarophile. However, specific examples leading to the 1,2,3,4-thiatriazole core are not prevalent in the literature.
Reacting Thioacyl Isothiocyanates with Hydrazoic Acid
The reaction of isothiocyanates with hydrazoic acid (or its salt, sodium azide) is a known route to 5-amino-substituted 1,2,3,4-thiatriazoles. This reaction is analogous to the synthesis from thiosemicarbazides, where the isothiocyanate provides the C=S and N-substituent, and hydrazoic acid provides the remaining three nitrogen atoms of the ring.
The reaction of thioacyl isothiocyanates with hydrazoic acid has been explored for the synthesis of 5-acylamino-1,2,3,4-thiatriazoles. However, challenges in purification of the products have been noted. This approach, in principle, could be adapted to synthesize a variety of 5-substituted thiatriazoles.
| Reactant 1 | Reactant 2 | Product | Reference |
| Alkyl/Aryl-isothiocyanate | Hydrazoic Acid | 5-(Substituted)amino-1,2,3,4-thiatriazole | nih.govrsc.org |
| Acylisothiocyanate | Hydrazoic Acid | 5-Acylamino-1,2,3,4-thiatriazole | scispace.com |
Ring Transformation Strategies Leading to 1,2,3,4-Thiatriazoles
Ring transformation reactions, where one heterocyclic ring is converted into another, can be a valuable synthetic strategy. In the context of 1,2,3,4-thiatriazoles, the rearrangement of other sulfur-nitrogen containing heterocycles is a plausible, though less common, approach.
Rearrangements of 1,2,3-Thiadiazoles
While the direct rearrangement of 1,2,3-thiadiazoles to 1,2,3,4-thiatriazoles is not a well-documented general transformation, rearrangements within the broader class of sulfur-nitrogen heterocycles are known. The stability of the 1,2,3,4-thiatriazole ring is a critical factor in such potential transformations. Many 1,2,3,4-thiatriazoles are known to be thermally unstable, which could make their formation through rearrangement of a more stable precursor challenging. Further research is needed to establish this as a viable synthetic route.
Synthetic Approaches for 5-Substituted 1,2,3,4-Thiatriazoles
The functional group at the 5-position of the thiatriazole ring dictates the synthetic approach. Various methods have been developed to introduce substituents such as sulfanyl, amino, and others, which are critical for modulating the compound's chemical properties.
The synthesis of 5-sulfanyl-1,2,3,4-thiatriazoles, including the title compound this compound, can be achieved through several pathways. One conceptual approach involves the reaction of a dithioate derivative, which provides the carbon and two sulfur atoms, with an azide source that supplies the nitrogen atoms. For instance, the reaction of a salt of methyl dithiocarbonate with sodium azide represents a direct method for assembling the 5-(methylsulfanyl) substituted ring system.
These compounds are often thermally labile, which presents a significant challenge in their synthesis and isolation. The reaction conditions must be mild to prevent the decomposition of the thiatriazole ring, which can extrude nitrogen and sulfur. uzh.ch
A versatile and widely applied method for constructing 5-substituted 1,2,3,4-thiatriazoles involves the reaction of dithioate derivatives with sodium azide. This approach is particularly useful for creating derivatives with nitrogen or sulfur linkages at the 5-position.
A key example is the synthesis of 5-morpholino-1,2,3,4-thiatriazole (B13737819). This compound is prepared from morpholine-4-carbothioyl chloride, which is synthesized from morpholine (B109124) and thiophosgene (B130339) (Cl₂C=S). The resulting carbothioyl chloride is then treated with two equivalents of sodium azide in acetone (B3395972) at room temperature. This reaction proceeds in good yield to afford the desired 5-morpholino-1,2,3,4-thiatriazole as colorless crystals. uzh.ch This reaction highlights the utility of dithiocarbamate (B8719985) derivatives (in the form of their corresponding thioacyl chlorides) as precursors for the thiatriazole ring.
The general applicability of this method is summarized in the table below, showcasing how different dithioate-derived precursors can lead to various 5-substituted thiatriazoles.
| Precursor | Reagent | Product | Reference |
| Morpholine-4-carbothioyl chloride | Sodium Azide (NaN₃) | 5-Morpholino-1,2,3,4-thiatriazole | uzh.ch |
| Methyl dithiocarbonate salt | Sodium Azide (NaN₃) | This compound | |
| Aryl dithioate ester | Sodium Azide (NaN₃) | 5-Aryl-1,2,3,4-thiatriazole |
This table presents representative examples of the synthetic utility of dithioates in forming 5-substituted 1,2,3,4-thiatriazoles.
The synthesis of 5-amino-1,2,3,4-thiatriazole and its substituted derivatives is well-documented and can be accomplished through several distinct routes. These compounds are important precursors and exhibit interesting chemical properties. researchgate.net
One of the most established methods involves the diazotization of 4-substituted thiosemicarbazides with nitrous acid. wisc.eduresearchgate.net This reaction effectively converts the thiosemicarbazide backbone into the 5-aminothiatriazole ring. An alternative, and equally general, route is the reaction of alkyl or aryl isothiocyanates with hydrazoic acid (HN₃). researchgate.net This cycloaddition reaction directly incorporates the isothiocyanate carbon into the newly formed heterocyclic ring.
A different approach, detailed in a patent, describes an industrially advantageous process starting from a diazoacetonitrile. google.com In this method, the diazoacetonitrile is brought into contact with hydrogen sulfide (B99878) in the presence of a base, or with a salt of hydrogen sulfide, in a solvent to yield the 5-amino-1,2,3,4-thiatriazole. google.com
The following table summarizes these synthetic pathways for 5-amino derivatives.
| Starting Material(s) | Key Reagents | Product | Reference |
| 4-Alkyl- or 4-Aryl-thiosemicarbazide | Nitrous Acid (HNO₂) | 5-(Substituted)amino-1,2,3,4-thiatriazole | researchgate.net |
| Alkyl- or Aryl-isothiocyanate | Hydrazoic Acid (HN₃) | 5-(Substituted)amino-1,2,3,4-thiatriazole | researchgate.net |
| Diazoacetonitrile | Hydrogen Sulfide (H₂S) and a base | 5-Amino-1,2,3,4-thiatriazole | google.com |
| Bis(1H-benzotriazol-1-yl)methanethione | Amines | 5-(Substituted amino)-1,2,3,4-thiatriazoles | researchgate.net |
This table outlines the primary synthetic routes for the preparation of 5-amino-1,2,3,4-thiatriazole and its N-substituted derivatives.
The choice of synthetic method depends on the availability of starting materials and the desired substitution pattern on the final product. These methods provide a robust toolbox for chemists to access a variety of 5-functionalized 1,2,3,4-thiatriazoles for further study and application.
Molecular Structure, Bonding, and Electronic Characterization
Theoretical Elucidation of 1,2,3,4-Thiatriazole Structure
Quantum chemical calculations serve as a powerful tool for investigating the molecular properties of thiatriazole systems, offering insights into their geometry, aromaticity, and electronic nature.
Quantum chemical calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. For heterocyclic systems like 1,2,3,4-thiatriazoles, methods such as Density Functional Theory (DFT), often using functionals like B3LYP, and ab initio methods like CCSD(T) are employed to predict ground-state geometries. researchgate.net These calculations typically reveal a planar or nearly planar conformation for the five-membered thiatriazole ring.
The geometry of the 1,2,3,4-thiatriazole ring is a product of the hybridization of its constituent atoms and the delocalization of π-electrons. The bond lengths and angles are influenced by the electronegativity of the nitrogen and sulfur atoms. For the parent 1,2,3,4-thiatriazole ring, theoretical calculations would provide optimized bond lengths for N-N, N=N, C-S, S-N, and C-N bonds, as well as the internal ring angles. The attachment of the methylsulfanyl group (-SCH₃) at the C5 position introduces specific geometric parameters, including the C-S bond length to the substituent and the C-S-C bond angle, which are also determined through these computational methods.
Table 1: Representative Calculated Bond Lengths and Angles for a Substituted Thiatriazole Ring Derivative (5-chloro-1,2,3,4-thiatriazole)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-N2 | 1.272 | N2-N1-S4 | 109.1 |
| N2-N3 | 1.346 | N1-N2-N3 | 114.1 |
| N3-C5 | 1.319 | N2-N3-C5 | 104.3 |
| C5-S4 | 1.745 | N3-C5-S4 | 104.4 |
| S4-N1 | 1.666 | C5-S4-N1 | 108.1 |
| C5-Cl | 1.718 | N3-C5-Cl | 129.4 |
| Data derived from quantum chemical calculations on a related compound, 5-chloro-1,2,3,4-thiatriazole, illustrating typical ring geometry. researchgate.net |
Aromaticity is a key concept in understanding the stability and reactivity of cyclic, planar, and conjugated systems. wikipedia.org According to Hückel's rule, a molecule is considered aromatic if it is cyclic, planar, fully conjugated, and possesses (4n+2) π electrons, where 'n' is a non-negative integer. libretexts.orglibretexts.orgmasterorganicchemistry.com
The 1,2,3,4-thiatriazole ring contains a lone pair of electrons on the sulfur atom and on one of the nitrogen atoms that can participate in the π-system, along with the π-electrons from the double bonds. The ring system contains 6 π-electrons, conforming to the (4n+2) rule with n=1, which suggests it possesses aromatic character. reddit.com This delocalization of π-electrons over the ring results in enhanced stability. The presence of the sulfur atom and three nitrogen atoms introduces significant electronegativity differences, leading to a polarized ring system and potentially modulating the degree of aromaticity compared to carbocyclic systems like benzene. While the 1,2,3,4-thiatriazole ring is considered to have aromatic character, the bond lengths within the ring may not be entirely uniform, reflecting the different atoms and bond types that constitute the heterocycle. mdpi.com
Molecular Orbital (MO) theory provides a detailed picture of the electronic structure by describing the distribution and energy of electrons in molecular orbitals. libretexts.orgyoutube.comyoutube.comyoutube.com For 5-(methylsulfanyl)-1,2,3,4-thiatriazole, MO calculations help in identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO, and the HOMO-LUMO gap, are crucial in predicting the molecule's chemical reactivity, electronic transitions, and kinetic stability.
The electronic structure of substituted 1,2,3,4-thiatriazoles has been investigated using techniques like He I photoelectron spectroscopy, supported by quantum chemical calculations. researchgate.net These studies help in determining ionization potentials and understanding the nature of the molecular orbitals. The methylsulfanyl group (-SCH₃) is generally considered an electron-donating group through resonance, which would be expected to raise the energy of the HOMO and potentially decrease the HOMO-LUMO gap, thereby influencing the molecule's reactivity.
The distribution of electron density within the this compound molecule is uneven due to the presence of heteroatoms with varying electronegativities. Quantum chemical calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution. In the thiatriazole ring, the nitrogen atoms are expected to be regions of negative electrostatic potential (electron-rich), while the sulfur atom's contribution can be more complex. The carbon atom attached to the electron-withdrawing nitrogen atoms will likely have a partial positive charge. This inherent charge separation creates a dipole moment and is a key determinant of the molecule's intermolecular interactions and solubility.
Advanced Spectroscopic and Diffraction Techniques for Structural Validation
While theoretical models provide predictive insights, experimental techniques are essential for validating the computed structures and providing precise geometric data.
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and dihedral angles, as well as information about intermolecular interactions like hydrogen bonding and π-π stacking. nih.govmdpi.com
While a specific crystal structure for this compound is not available in the reviewed literature, analysis of related heterocyclic compounds provides valuable comparative data. For instance, X-ray studies on derivatives of 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) confirm the planarity of the five-membered rings and provide a basis for expected bond lengths and angles. mdpi.comnih.gov These studies reveal how different substituents and crystal packing forces can influence the molecular geometry. For this compound, X-ray crystallography would definitively establish the planarity of the thiatriazole ring, the orientation of the methylsulfanyl group relative to the ring, and the nature of intermolecular forces in the solid state.
Table 2: Illustrative Crystallographic Data for a Related Heterocyclic Compound (3-Methylsulfanyl-5-phenyl-1,2,4-triazine)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.7513 (3) |
| b (Å) | 12.9191 (5) |
| c (Å) | 9.8262 (3) |
| β (°) | 94.584 (2) |
| Volume (ų) | 980.85 (6) |
| Z | 4 |
| This data for a related methylsulfanyl-substituted heterocycle illustrates the type of information obtained from X-ray diffraction analysis. nih.gov |
Vibrational Spectroscopy (IR, Raman) for Molecular Vibrational Character
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the quantized vibrational states of a molecule, offering a fingerprint unique to its structure and bonding. For the 1,2,3,4-thiatriazole system, specific vibrational modes associated with the heterocyclic ring have been identified through studies on various derivatives.
Research on the infrared spectra of 5-amino- and 5-alkylamino-1,2,3,4-thiatriazoles has identified consistent absorption bands that are attributed to the thiatriazole ring itself. scispace.com These bands, which remain unchanged upon deuteration of the amino group, are considered characteristic of the core ring structure. scispace.com Specifically, two key regions are highlighted: a medium intensity band at 930–960 cm⁻¹ and a stronger band at 1060–1115 cm⁻¹ . scispace.com These are thought to arise from complex vibrational modes of the thiatriazole ring. scispace.com
Further investigations into 5-amino-1,2,3,4-thiatriazole also identified a strong band at 1521 cm⁻¹, which, unlike the NH₂ deformation band at 1625 cm⁻¹, was largely unaffected by deuteration, suggesting a significant contribution from a C=N stretching vibration within the ring system. scispace.com Studies on other derivatives, such as 5-chloro-1,2,3,4-thiatriazole, have utilized both mid-infrared spectroscopy and computational calculations to provide a detailed investigation into the molecule's vibrational character. researchgate.netresearchgate.net
Table 1: Characteristic Infrared Absorption Bands for the 1,2,3,4-Thiatriazole Ring System (based on 5-substituted analogues)
| Frequency Range (cm⁻¹) | Intensity | Assignment | Reference Compound(s) |
|---|---|---|---|
| 1521 | Strong | Ring C=N Stretching Contribution | 5-Amino-1,2,3,4-thiatriazole |
| 1060 - 1115 | Medium-Strong | Thiatriazole Ring Vibration | 5-Alkylamino-1,2,3,4-thiatriazoles |
| 930 - 960 | Weak-Medium | Thiatriazole Ring Vibration | 5-Alkylamino-1,2,3,4-thiatriazoles |
Photoelectron Spectroscopy for Electronic Structure Insights
Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy photons. He I photoelectron spectroscopy, in particular, provides direct information about the energies of molecular orbitals.
A comprehensive study on 5-chloro-1,2,3,4-thiatriazole has provided valuable data on the electronic structure of the thiatriazole ring. researchgate.netresearchgate.net The He I photoelectron spectrum of this compound was analyzed with the support of quantum chemical calculations to assign ionization energies (IEs) to specific molecular orbitals. researchgate.net This analysis allows for a detailed understanding of the bonding and non-bonding electron energy levels. researchgate.net Although the specific ionization energies for this compound would be influenced by the electron-donating nature of the methylsulfanyl group compared to the electron-withdrawing chloro group, the study on the 5-chloro derivative serves as an excellent reference for the general electronic arrangement of the heterocyclic core. researchgate.net
Table 2: Experimental and Computed Ionization Energies (IEs) for 5-Chloro-1,2,3,4-thiatriazole
| Experimental IE (eV) | Computed IE (eV) | Orbital Assignment/Character |
|---|---|---|
| 10.74 | 10.71 | nN, πN=N |
| 11.38 | 11.35 | nCl |
| 11.85 | 11.75 | nCl |
| 12.33 | 12.30 | π Ring |
Data sourced from a study on 5-chloro-1,2,3,4-thiatriazole and may not be representative of this compound. researchgate.net
UV-Visible Absorption and Fluorescence Spectroscopy
UV-Visible absorption spectroscopy investigates the electronic transitions within a molecule, typically from a ground electronic state to an excited state. Studies on various 5-substituted-1,2,3,4-thiatriazoles indicate that these compounds are generally colorless, with their primary absorption bands occurring in the ultraviolet region. scispace.com
Research on 5-arylamino-1,2,3,4-thiatriazoles revealed characteristic absorption peaks in the range of 230-300 nm when measured in methanol (B129727) or ethanol. ijsr.in More specifically, studies on a series of 5-(substituted)amino-1,2,3,4-thiatriazoles identified a characteristic absorption maximum for the thiatriazole ring system itself in the range of 250–255 mμ (nm) . This absorption is attributed to electronic transitions within the heterocyclic ring. The nature of the substituent at the 5-position can cause shifts in the absorption maximum (bathochromic or hypsochromic shifts). ijsr.in
There is currently no available information in the searched literature regarding the fluorescence spectroscopy of this compound or other simple 1,2,3,4-thiatriazole derivatives. Fluorescence is a process of light emission from an excited electronic state and is not a universal property of all molecules that absorb UV-Vis light. The absence of data suggests that these compounds may be non-fluorescent or weakly fluorescent, with non-radiative decay processes dominating the relaxation from the excited state.
Table 3: UV Absorption Maxima for Selected 5-Substituted-1,2,3,4-Thiatriazoles
| Compound | Absorption Maxima (λmax, nm) | Solvent |
|---|---|---|
| 5-Arylamino-1,2,3,4-thiatriazoles (general) | 230 - 300 | Methanol/Ethanol |
| 5-(m-Tolyl)amino-1,2,3,4-thiatriazole | 233, 260, 305 | Methanol/Ethanol |
| 5-(2,5-Dichlorophenyl)amino-1,2,3,4-thiatriazole | 233, 265, 302 | Methanol/Ethanol |
Compound Names Table
Reactivity and Mechanistic Investigations of 1,2,3,4 Thiatriazoles
Thermal and Photochemical Decomposition Pathways
1,2,3,4-Thiatriazoles are known for their limited thermal stability, often decomposing upon heating, in some cases with detonation. researchgate.net This property is central to their chemistry, leading to the formation of various molecular fragments and reactive species.
The thermal decomposition of 5-substituted-1,2,3,4-thiatriazoles generally proceeds via the extrusion of stable molecules like nitrogen gas (N₂) and elemental sulfur, alongside a nitrile derivative corresponding to the C-5 substituent. researchgate.net However, the exact nature of the initial fragments can vary depending on the substituent and the conditions.
Flash vacuum thermolysis of 5-chloro-1,2,3,4-thiatriazole, for instance, results in the quantitative formation of dinitrogen (N₂), cyanogen (B1215507) chloride (ClCN), and sulfur. researchgate.net In other cases, such as with 5-phenyloxy-1,2,3,4-thiatriazole, the decomposition is reported to occur via the elimination of the labile dinitrogen sulfide (B99878) (N₂S) molecule. uzh.ch This variability highlights the influence of the exocyclic group on the decomposition pathway.
| 5-Substituted 1,2,3,4-Thiatriazole | Decomposition Condition | Primary Products | Reference |
|---|---|---|---|
| 5-chloro-1,2,3,4-thiatriazole | Flash Vacuum Thermolysis | N₂, ClCN, S | researchgate.net |
| 5-phenyloxy-1,2,3,4-thiatriazole | Thermal | N₂S, Phenyl cyanate | uzh.ch |
| 5-morpholino-1,2,3,4-thiatriazole (B13737819) | Thermal | N₂S, Morpholine-4-carbonitrile | uzh.ch |
Theoretical and experimental studies on compounds like 5-chloro-1,2,3,4-thiatriazole have revealed two primary, competitive pathways for thermal decomposition. researchgate.net
Retro-cycloaddition: This pathway involves a concerted fragmentation of the heterocyclic ring, which can be viewed as a retro-[3+2] cycloaddition. nih.gov For 5-chloro-1,2,3,4-thiatriazole, this mechanism leads directly to the formation of dinitrogen sulfide (N₂S) and cyanogen chloride (ClCN). researchgate.net The N₂S intermediate is itself unstable and can undergo further bimolecular decomposition to N₂ and diatomic sulfur (S₂). researchgate.net
Ring Opening: An alternative mechanism begins with the initial opening of the thiatriazole ring to form a linear, isomeric intermediate. researchgate.net In the case of the 5-chloro derivative, this intermediate is chlorothiocarbonyl azide (B81097). researchgate.net This highly unstable azide rapidly loses dinitrogen to yield a chlorothiocarbonyl nitrene, which subsequently decomposes to elemental sulfur and cyanogen chloride. researchgate.net
The preferred pathway is heavily dependent on the electronic properties of the substituent at the C-5 position, which can stabilize or destabilize the transition states for either the retro-cycloaddition or the ring-opening process. uzh.ch
The photochemical decomposition of 1,2,3,4-thiatriazoles proceeds through a distinct mechanism compared to their thermal fragmentation. uzh.ch Irradiation with light typically induces the elimination of a molecule of dinitrogen (N₂), a more common fragmentation pattern for azides and related compounds. This process leads to the formation of a highly strained, three-membered thiazirine intermediate. uzh.ch
This thiazirine ring is generally unstable and can undergo subsequent reactions. For example, it may isomerize to a more stable, open-chain nitrile sulfide. uzh.ch This species can then decompose further to yield elemental sulfur and the corresponding nitrile. uzh.ch This photochemical pathway makes 1,2,3,4-thiatriazoles valuable precursors for the in situ generation of reactive species like thiazirines and nitrile sulfides for mechanistic studies or trapping experiments.
Reactions with Nucleophilic and Electrophilic Reagents
The reactivity of the 1,2,3,4-thiatriazole system is not limited to decomposition. The ring and its exocyclic substituents can participate in various transformations upon reaction with nucleophilic and electrophilic species.
While specific examples involving 5-(methylsulfanyl)-1,2,3,4-thiatriazole are not extensively documented, the broader class of azole heterocycles is known to undergo significant ring transformations. A prominent example is the Dimroth rearrangement, a well-established process in 1,2,3-triazole chemistry that involves the translocation of heteroatoms within the ring. rsc.orgnih.gov This rearrangement proceeds through a ring-opening, ring-closing (RORC) mechanism. rsc.org It is plausible that under specific conditions, such as treatment with certain reagents or heat, 1,2,3,4-thiatriazoles could undergo analogous transformations, leading to isomeric heterocyclic structures.
The substituent at the 5-position is not merely a passive director of decomposition but is an active site for chemical reactions. The nature of this group dictates its reactivity towards external reagents.
5-Amino Derivatives: The amino group in 5-amino-1,2,3,4-thiatriazole can be readily acylated. However, this reaction can be complex, as treatment with acylating agents can lead to the fission of the thiatriazole ring itself. scispace.com For example, acetylation of 5-amino-1,2,3,4-thiatriazole does not yield the simple N-acetyl product but instead results in a rearrangement to form 3,5-diacetamido-1,2,4-thiadiazole. researchgate.net Its reaction with isothiocyanates can also yield different heterocyclic products depending on the reaction conditions and the specific isothiocyanate used. researchgate.net
5-Chloro Derivatives: The chlorine atom in 5-chloro-1,2,3,4-thiatriazole acts as a leaving group, but its substitution by nucleophiles is not always straightforward. The reaction with sodium azide, for example, does not yield the expected 5-azido-1,2,3,4-thiatriazole. Instead, a complex rearrangement occurs, demonstrating the interplay between the substituent's reactivity and the electronic nature of the heterocyclic ring. researchgate.net
These examples underscore that the exocyclic group's reactivity is intricately linked to the stability and electronic properties of the 1,2,3,4-thiatriazole ring.
| Reactant | Reagent | Product(s) | Reaction Type | Reference |
|---|---|---|---|---|
| 5-amino-1,2,3,4-thiatriazole | Acetic Anhydride | 3,5-diacetamido-1,2,4-thiadiazole | Acylation with Ring Rearrangement | researchgate.net |
| 5-amino-1,2,3,4-thiatriazole | Aroyl chlorides/Pyridine | 2,5-Diaryl-1,6-dioxa-6a-thia-3,4-diazapentalenes | Acylation with Ring Transformation | researchgate.net |
| 5-chloro-1,2,3,4-thiatriazole derivative | Sodium azide | α-thiatriazolyldiazoacetate derivative | Substitution with Rearrangement | researchgate.net |
Alkylation Reactions and Product Structure Determination
The compound this compound is itself a product of S-alkylation. The synthesis of such compounds typically proceeds from the corresponding 5-mercapto-1,2,3,4-thiatriazole precursor. In reactions involving heterocyclic compounds with a thiol or thione group, alkylation overwhelmingly occurs at the exocyclic sulfur atom, which is the most nucleophilic center. This chemoselectivity is well-documented for a wide range of related sulfur-containing heterocycles, including 1,2,4-triazole-3-thiones and 1,3,4-thiadiazole-2-thiols, particularly under neutral or basic conditions with alkyl halides like methyl iodide. nih.gov
Further alkylation of this compound targets the nitrogen atoms of the heterocyclic ring. The thiatriazole ring possesses multiple nitrogen atoms that can act as nucleophiles. The reaction with an alkylating agent, such as methyl iodide or dimethyl sulfate (B86663), leads to the formation of a quaternary N-alkylated thiatriazolium salt.
Research on the analogous 5-arylamino-1,2,3,4-thiatriazoles has shown that the site of N-alkylation can be influenced by the choice of alkylating agent. For instance, reaction with diazomethane (B1218177) may favor alkylation at the N4 position, while dimethyl sulfate might lead to alkylation at the exocyclic amino group. This suggests that for this compound, a mixture of N-alkylated isomers (N2 or N3) could potentially be formed, with the precise outcome depending on the reagent and reaction conditions.
The determination of the product structure is unequivocally achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).
¹H NMR: The formation of an N-methylated thiatriazolium salt would be confirmed by the appearance of a new singlet in the ¹H NMR spectrum corresponding to the N-CH₃ protons, typically downfield from the S-CH₃ signal due to the positive charge on the ring.
¹³C NMR: Similarly, a new signal for the N-CH₃ carbon would appear in the ¹³C NMR spectrum.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the resulting salt.
The regioselectivity of the N-alkylation—that is, determining which specific nitrogen atom was alkylated—often requires more advanced techniques, such as 2D NMR (HMBC) or isotopic labeling studies, as discussed in section 4.4.1.
Table 1: Expected NMR Shifts for Alkylation Products of 5-Mercapto-1,2,3,4-thiatriazole
| Compound | Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| This compound | S-CH₃ | ~2.7 - 3.0 | ~15 - 20 |
| N-Methyl-5-(methylsulfanyl)-1,2,3,4-thiatriazolium Iodide | N-CH₃ | ~3.8 - 4.2 | ~35 - 45 |
Comparative Reactivity with Isomeric Sulfur-Nitrogen Heterocycles
The reactivity of this compound is best understood by comparing it with its isomers, such as derivatives of 1,2,3,5-thiatriazole, 1,2,3-triazole, and 1,3,4-thiadiazole (B1197879). The arrangement of heteroatoms in the ring profoundly influences the molecule's stability, aromaticity, and reaction pathways.
The 1,2,3,4-thiatriazole ring is known for its inherent instability. ipb.pt Many derivatives decompose upon heating, sometimes explosively, to extrude molecular nitrogen (N₂) and elemental sulfur, a reaction pathway not typically observed in more stable isomeric systems like 1,2,4-triazoles or 1,3,4-thiadiazoles under similar conditions. This thermal fragility is a key distinguishing feature of their reactivity.
In the context of alkylation:
1,2,3,4-Thiatriazoles: As discussed, after initial S-alkylation, subsequent reaction occurs on a ring nitrogen. The ring itself is susceptible to cleavage.
1,2,4-Triazole-3-thiols: These isomers are generally more stable. Alkylation occurs selectively on the exocyclic sulfur atom. Subsequent N-alkylation is possible but the ring is more robust.
1,3,4-Thiadiazole-2,5-dithiols: These compounds also undergo preferential S-alkylation. jmchemsci.comresearchgate.net Due to the ring's symmetry, mono- and di-S-alkylation can be controlled. The ring is generally stable to decomposition.
1,2,3-Triazoles: Lacking an exocyclic sulfur, alkylation occurs on the ring nitrogens. This often leads to a mixture of N1, N2, and N3-alkylated isomers, the separation of which can be challenging. nih.gov
The higher nitrogen content and the contiguous N-N-N-S linkage in the 1,2,3,4-thiatriazole ring contribute to its low thermodynamic stability compared to isomers where the heteroatoms are arranged differently. This makes the 1,2,3,4-thiatriazole system a useful precursor for generating reactive intermediates via thermal or photochemical decomposition, a reactive pathway less accessible to its more stable isomers.
Isotopic Labeling Studies for Reaction Mechanism Elucidation
Isotopic labeling is a definitive technique for elucidating reaction mechanisms by tracking the position of atoms throughout a chemical transformation. In the study of heterocyclic reactions, stable isotopes such as ¹³C, ¹⁵N, and ²H are invaluable for distinguishing between potential reaction sites and intermediates.
For the N-alkylation of this compound, a mechanistic question is which of the ring nitrogens (N2 or N3) is the site of attack. A labeling experiment can provide an unambiguous answer. For example, one could synthesize the thiatriazole using a ¹⁵N-labeled precursor, such as sodium [¹⁵N]azide, which would incorporate the label into one or more specific positions in the ring. Alternatively, a ¹³C-labeled alkylating agent (e.g., ¹³CH₃I) could be used. By analyzing the NMR spectrum of the product, the connectivity between the labeled atom and its neighbors can be established.
Observing a ¹³C-¹⁵N coupling constant between the newly introduced methyl group and a specific ring nitrogen would confirm the site of alkylation. This method provides direct evidence of bond formation that is often impossible to obtain through other means.
¹⁵N NMR spectroscopy, especially when coupled with isotopic enrichment, is a powerful tool for studying nitrogen-containing heterocycles. researchgate.net Given the low natural abundance of ¹⁵N (0.37%), studies are often performed on ¹⁵N-enriched samples to obtain clear signals in a reasonable time. The ¹⁵N chemical shift is highly sensitive to the electronic environment of the nitrogen atom, making it an excellent probe for identifying tautomeric forms and determining the site of reactions like protonation or alkylation.
In the case of the alkylation of this compound, ¹⁵N NMR can definitively identify the product's structure. The chemical shift of a nitrogen atom in the thiatriazole ring would change significantly upon quaternization by an alkyl group. For example, the ¹⁵N signal of an un-alkylated ring nitrogen would be expected to shift downfield by 30-50 ppm upon methylation.
More powerfully, two-dimensional inverse-detected experiments like the Heteronuclear Multiple Bond Correlation (HMBC) experiment are used to establish long-range correlations between protons and nitrogen atoms (²JNH, ³JNH). To confirm the site of methylation, an ¹H-¹⁵N HMBC experiment would be performed on the product. A correlation peak between the N-methyl protons and a specific ring nitrogen atom would provide incontrovertible proof of which isomer was formed. For instance, a correlation between the methyl protons (~4.0 ppm) and a nitrogen signal at a specific chemical shift would confirm the structure. This technique has been successfully used to determine the position of alkylation in thiatriazole derivatives.
Table 2: Representative ¹⁵N NMR Data for Heterocyclic Systems
| Heterocycle Type | Nitrogen Position | Typical ¹⁵N Chemical Shift (δ, ppm, relative to CH₃NO₂) | Expected Shift upon Alkylation (δ, ppm) | Key ¹H-¹⁵N HMBC Correlation |
|---|---|---|---|---|
| 1,2,3,4-Thiatriazole | N2 (unsubstituted) | -60 to -80 | -90 to -120 | ²J(N-CH₃ , N 2) |
| 1,2,3,4-Thiatriazole | N3 (unsubstituted) | +10 to -10 | -20 to -50 | ²J(N-CH₃ , N 3) |
| 1,2,3-Triazole | N1 (pyrrole-type) | -140 to -160 | -170 to -200 | ²J(N-CH₃ , N 1) |
| 1,2,3-Triazole | N2 (pyridine-type) | -10 to -30 | -50 to -80 | ²J(N-CH₃ , N 2) |
Note: Chemical shift ranges are approximate and can vary significantly with substitution and solvent.
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H and ¹³C NMR Spectral Analysis
The proton (¹H) NMR spectrum of 5-(Methylsulfanyl)-1,2,3,4-thiatriazole is expected to be simple, exhibiting a single resonance. The three protons of the methylsulfanyl (-SCH₃) group are chemically equivalent and would appear as a sharp singlet, as there are no adjacent protons to cause spin-spin coupling. The chemical shift of this singlet is anticipated to be in the range of δ 2.5–3.0 ppm, a typical value for a methyl group attached to a sulfur atom, which is in turn bonded to an electron-withdrawing heterocyclic ring.
The proton-decoupled carbon-13 (¹³C) NMR spectrum is predicted to show two distinct signals, corresponding to the two unique carbon atoms in the molecule. The methyl carbon of the -SCH₃ group is expected to resonate in the upfield region, typically between δ 15–25 ppm. researchgate.net In contrast, the C5 carbon of the thiatriazole ring, being bonded to a sulfur atom and two nitrogen atoms, is in a highly electron-deficient environment. This would cause a significant downfield shift, with a predicted resonance in the range of δ 165–175 ppm. researchgate.net This large difference in chemical shifts between the two carbon atoms is a key diagnostic feature of the compound's structure.
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | -S-CH₃ | 2.5 - 3.0 | Singlet (s) |
| ¹³C | -S-CH₃ | 15 - 25 | Quartet (in coupled spectrum) |
| ¹³C | C5 (Thiatriazole ring) | 165 - 175 | Singlet (in decoupled spectrum) |
Two-Dimensional NMR Techniques (DEPT, HMQC, HMBC, NOESY)
To confirm the assignments from one-dimensional NMR, a suite of two-dimensional (2D) techniques would be employed.
DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment would be used to differentiate between carbon types. It would show a positive signal for the CH₃ group and no signal for the quaternary C5 carbon of the thiatriazole ring, confirming their identities.
HMQC (Heteronuclear Multiple Quantum Coherence): Also known as HSQC, this experiment would show a direct one-bond correlation between the methyl protons (at ~2.7 ppm) and the methyl carbon (at ~20 ppm), confirming their direct connection.
NOESY (Nuclear Overhauser Effect Spectroscopy): For a small molecule like this, NOESY is less critical for structural assignment but could be used to probe for any potential intermolecular interactions or conformational preferences in solution, though significant effects are not expected.
¹⁵N and ¹⁷O NMR for Heteroatomic Backbone Elucidation
Direct observation of heteroatoms like nitrogen and oxygen can provide profound insight into the electronic structure of the heterocyclic backbone.
¹⁵N NMR: Due to the low natural abundance (0.37%) of the ¹⁵N isotope, these experiments are less common but highly informative. The 1,2,3,4-thiatriazole ring contains four chemically distinct nitrogen atoms, which would, in principle, give rise to four separate signals in the ¹⁵N NMR spectrum. Based on data for related azoles, the chemical shifts can be predicted to fall into distinct regions. rsc.orgscience-and-fun.de The pyridine-like nitrogens (N2, N3) would likely appear far downfield, while the pyrrole-like nitrogen (N4) would be more shielded. Inverse-detected 2D experiments, such as ¹H-¹⁵N HMBC, would be the preferred method, correlating the methyl protons to the adjacent N4 and more distant N3 atoms, providing unambiguous assignment of the nitrogen resonances and confirming the ring structure. rsc.org
¹⁷O NMR: The study of ¹⁷O NMR is exceptionally challenging due to its very low natural abundance (0.038%) and the fact that it is a quadrupolar nucleus, which leads to very broad signals. For a compound like this compound, which contains no oxygen, this technique is not applicable.
Correlation of Calculated and Experimental NMR Parameters
In modern structural chemistry, computational methods are frequently used alongside experimental work to validate structural assignments. Density Functional Theory (DFT) calculations, using methods such as GIAO (Gauge-Independent Atomic Orbital), can predict NMR chemical shifts (¹H, ¹³C, ¹⁵N) with a high degree of accuracy. ufv.bruzhnu.edu.uanih.gov A standard workflow involves optimizing the molecular geometry of this compound at a suitable level of theory and then calculating the NMR shielding tensors. nih.gov The calculated chemical shifts are then correlated with the experimental values. A strong linear correlation between the predicted and observed shifts provides powerful evidence for the correctness of the assigned structure. ufv.br This approach is particularly valuable for correctly assigning the resonances of the four unique nitrogen atoms in the ¹⁵N NMR spectrum.
Mass Spectrometry for Molecular Fragmentation and Identification
Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound (C₂H₃N₃S₂), the molecular weight is 133.18 g/mol .
Under electron impact (EI) or electrospray ionization (ESI), the molecule would first generate a molecular ion peak ([M]⁺• or [M+H]⁺). The 1,2,3,4-thiatriazole ring is known to be relatively unstable, and its fragmentation is expected to be dominated by the extrusion of stable neutral molecules. The most probable primary fragmentation pathway is the loss of a molecule of dinitrogen (N₂; 28 Da), a characteristic fragmentation for many nitrogen-rich heterocycles. nih.gov This would lead to a prominent fragment ion at m/z 105. Subsequent fragmentations could involve the loss of the methyl radical (•CH₃; 15 Da) or the entire methylsulfanyl radical (•SCH₃; 47 Da).
| m/z (mass-to-charge ratio) | Proposed Identity | Proposed Neutral Loss |
|---|---|---|
| 133 | [C₂H₃N₃S₂]⁺• (Molecular Ion) | - |
| 105 | [C₂H₃NS₂]⁺• | N₂ |
| 86 | [CN₃S]⁺ | •SCH₃ |
| 78 | [CS₂]⁺• | H₃C-N=N-N |
| 47 | [CH₃S]⁺ | [C N₃ S]• |
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. As a stable, closed-shell molecule, this compound is diamagnetic and therefore does not have any unpaired electrons. Consequently, it is ESR-inactive and would not produce an ESR spectrum under normal conditions.
This technique would only become relevant if the molecule were to be converted into a paramagnetic species. Such a conversion is not typical but could hypothetically be achieved through methods like:
One-electron reduction or oxidation: Electrochemical or chemical methods could potentially generate a radical anion or radical cation.
Radiolysis or photolysis: High-energy irradiation could lead to bond cleavage and the formation of radical species.
If a radical species were formed, ESR spectroscopy could provide valuable information about the distribution of the unpaired electron's spin density within the molecule, which would offer deep insights into its electronic structure and reactivity. However, for routine characterization of the stable parent compound, ESR is not an applicable technique.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for a broad range of molecular property predictions.
Molecular Geometry and Conformational Analysis
A primary step in computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable energetic conformation. This involves calculating key geometric parameters. For 5-(Methylsulfanyl)-1,2,3,4-thiatriazole, this would include the bond lengths, bond angles, and dihedral angles within the thiatriazole ring and the methylsulfanyl substituent. Conformational analysis would explore the rotational barrier around the C-S bond connecting the ring to the methylsulfanyl group to identify the global and local energy minima.
Hypothetical Data Table for Molecular Geometry: This table is for illustrative purposes only, as no published data exists.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | N1-N2 | Value (Å) |
| Bond Length | N4-S1 | Value (Å) |
| Bond Length | C5-S2 | Value (Å) |
| Bond Angle | N1-N2-N3 | Value (°) |
| Bond Angle | S1-C5-N4 | Value (°) |
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
This analysis investigates the distribution of electrons within the molecule. The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. A small gap suggests higher reactivity.
Prediction of Spectroscopic Parameters (IR, UV-Vis, NMR Chemical Shifts)
DFT methods can predict various spectroscopic properties.
Infrared (IR) Spectroscopy: Calculation of vibrational frequencies helps in assigning the peaks observed in an experimental IR spectrum to specific molecular vibrations, such as N-N stretching, C-S stretching, or C-H bending.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate electronic transition energies, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum.
Nuclear Magnetic Resonance (NMR): The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts, providing valuable information for structure elucidation.
Chemical Reactivity Parameters and Reaction Pathway Predictions
From the HOMO and LUMO energies, global chemical reactivity descriptors like chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated. These parameters provide a quantitative measure of the molecule's reactivity. Furthermore, DFT can be used to map potential energy surfaces for chemical reactions, identifying transition states and calculating activation energies to predict reaction pathways and mechanisms.
Ab Initio Quantum Chemical Calculations (e.g., CCSD(T), MP2)
Ab initio methods are based on first principles without using experimental data for parameterization. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) offer higher accuracy than DFT, albeit at a significantly greater computational expense.
High-Level Thermochemical and Kinetic Studies
For precise predictions of thermodynamic properties, high-level ab initio calculations are the gold standard. These methods would be employed to calculate accurate values for the enthalpy of formation, entropy, and Gibbs free energy of this compound. In kinetic studies, these methods provide highly reliable activation energies and reaction rates for decomposition or isomerization pathways, offering a definitive understanding of the compound's stability and reaction kinetics.
Validation of DFT Models
There are no published studies that validate the use of specific Density Functional Theory (DFT) models for accurately predicting the geometric and electronic properties of this compound. Such validation is a critical step in computational research, as it involves comparing theoretical results with experimental data to ensure the reliability of the chosen computational method. The absence of this foundational research means that any theoretical predictions for this molecule would be purely speculative.
Solvation Models and Energy Calculations
Similarly, the literature lacks studies on the application of solvation models to calculate the solvation energy of this compound. These models are essential for understanding how a solvent influences the structure, stability, and reactivity of a molecule. Without such studies, the behavior of this compound in different solvent environments remains computationally uncharacterized.
Topological Analysis of Electron Density
Topological analysis of electron density, often performed using methodologies like the Quantum Theory of Atoms in Molecules (QTAIM), provides profound insights into chemical bonding and non-covalent interactions. There is no evidence of this type of analysis having been performed on this compound. Therefore, a detailed understanding of the nature of its chemical bonds and intramolecular interactions from a theoretical standpoint is not available.
While computational studies have been conducted on other isomers and derivatives of thiatriazoles and related heterocyclic systems, the direct and specific computational characterization of this compound is a gap in the current body of scientific knowledge. Future research in this area would be necessary to provide the detailed, scientifically accurate data required for a comprehensive computational article on this specific compound.
Applications in Materials Science and Coordination Chemistry
Role as Ligands in Coordination Chemistry
The thiatriazole core, especially when functionalized with donor groups, exhibits a strong affinity for metal ions, making it a valuable ligand in coordination chemistry. The presence of nitrogen and sulfur atoms provides multiple coordination sites, allowing for the formation of diverse and stable metal complexes.
Metal Chelation by 1,2,3,4-Thiatriazole Derivatives (e.g., 5-thiolates)
Derivatives of 1,2,3,4-thiatriazole, such as 1,2,3,4-thiatriazole-5-thiolate, are effective chelating agents. The 5-thiolate anion has demonstrated a strong binding affinity for metal ions, capable of forming stable complexes. rsc.org This derivative can quantitatively replace other long-chain ligands in nanocrystals, such as those of CdSe, indicating a robust metal-ligand interaction. rsc.org The chelation often involves coordination through the sulfur atom of the thiol group and one or more nitrogen atoms from the triazole ring, leading to the formation of a stable chelate ring. nih.gov This ability to form stable five-membered rings through bidentate coordination is a key feature of triazole-based thiol derivatives in complex formation. nih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with thiatriazole-based ligands typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. For instance, a Cu(II) complex has been synthesized using a Schiff base derived from the condensation of 1,2,3,4-thiatriazole-5-ylamine and salicylaldehyde. researchgate.net Similarly, a range of transition metal complexes with various 1,2,4-triazole-3-thiol derivatives have been successfully prepared in an alcoholic medium. nih.gov
Characterization of these complexes is carried out using a suite of analytical techniques. Elemental analysis, Fourier-transform infrared (FT-IR) spectroscopy, UV-visible spectroscopy, and nuclear magnetic resonance (NMR) are commonly employed to confirm the structure and coordination of the ligand to the metal ion. nih.govekb.eg Techniques such as magnetic susceptibility and conductivity measurements help in elucidating the geometry and electronic nature of the complexes. nih.gov For example, spectral data has been used to propose tetrahedral or square planar geometries for various metal complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol. nih.gov
Structural Analysis of Coordination Modes
The coordination mode of thiatriazole ligands to metal centers is a critical aspect of their chemistry. In many triazole-thiol derivatives, the ligand acts as a bidentate chelator, coordinating through the sulfur atom and a nitrogen atom from the azomethine group in Schiff base derivatives, or the amino group. nih.govthesciencein.org This coordination behavior leads to the formation of stable five- or six-membered chelate rings. nih.gov The potential coordination sites in these ligands include the sulfur of the thiol group, the nitrogen of a primary amino group, and the nitrogen atoms within the triazole ring system. nih.gov Infrared spectroscopy is a powerful tool to probe these coordination modes, as shifts in the vibrational frequencies of C=N, C-S, and N-H bonds upon complexation can indicate their involvement in bonding to the metal ion.
Thermal Behavior of Metal-Thiatriazole Complexes
Thermogravimetric analysis (TGA) is utilized to investigate the thermal stability and decomposition behavior of metal-thiatriazole complexes. researchgate.netthesciencein.org These studies provide valuable information about the composition of the complexes, including the presence of coordinated or lattice water molecules, and their decomposition pathways. researchgate.net For example, the thermal decomposition of a Cu(II) complex with a Schiff base ligand derived from 1,2,3,4-thiatriazole-5-ylamine has been studied to establish its decomposition mechanism. researchgate.net TGA can reveal multi-step decomposition processes, with the final product often being the most stable metal oxide. researchgate.net Kinetic parameters such as the order of reaction, activation energy, frequency factor, and entropy of activation can also be determined from TGA data, offering deeper insights into the solid-state kinetics of the decomposition. researchgate.net
| Complex Type | Decomposition Stages | Final Product | Analytical Technique |
| Cu(II)-thiatriazole Schiff base | Multi-step | Metal Oxide | Thermogravimetric Analysis (TGA) |
| Metal-triazole Schiff base | Dehydration followed by oxidative degradation | Metal Oxide | TGA, Powder X-ray Diffraction |
Potential in Organic Electronic and Optical Materials
The conjugated π-system and the presence of heteroatoms in the thiatriazole ring suggest that its derivatives could possess interesting electronic and optical properties, making them potential candidates for applications in organic electronic and optical materials.
Exploration of Electronic and Optical Characteristics
Research into the electronic and optical properties of thiatriazoles and related triazole compounds is an emerging field. The electronic absorption characteristics of these compounds are typically studied using UV-visible spectroscopy. For instance, the UV-Vis spectra of 5-amino-1,2,3,4-thiatriazole and 5-anilino-1,2,3,4-thiatriazole have been measured to determine their maximum absorption wavelengths (λmax). wisc.edu
Computational methods like Density Functional Theory (DFT) are also employed to investigate the electronic structure, HOMO-LUMO energy gaps, and nonlinear optical (NLO) properties of triazole derivatives. dntb.gov.ua Such studies have indicated that certain N-substituted 1,2,4-triazole (B32235) derivatives exhibit significant linear polarizability and hyperpolarizabilities, suggesting their potential for NLO applications. dntb.gov.ua While specific data for 5-(Methylsulfanyl)-1,2,3,4-thiatriazole is limited, the study of related heterocyclic systems provides a basis for expecting valuable electronic and optical behaviors. For example, computational studies on thieno[3,4-c] rsc.orgresearchgate.netekb.egthiadiazole derivatives have explored the factors responsible for their near-infrared absorption, which is linked to a reduced HOMO-LUMO gap. rsc.org The exploration of these properties is crucial for the development of new materials for applications such as organic light-emitting diodes (OLEDs), solar cells, and sensors.
| Compound Family | Investigated Properties | Potential Application |
| 1,2,4-Triazole derivatives | Nonlinear Optical (NLO) properties | Optoelectronics |
| Thieno[3,4-c] rsc.orgresearchgate.netekb.egthiadiazole derivatives | Near-infrared (NIR) absorption | Singlet Fission Materials |
| 5-Amino/Anilino-1,2,3,4-thiatriazoles | UV-Visible Absorption | Optical Materials |
Development of Charge-Transfer Complexes
While direct studies on charge-transfer (CT) complexes involving this compound are not extensively documented, research into analogous sulfur-nitrogen heterocycles provides a strong basis for their potential in this area. The design of novel CT complexes is a significant area of materials science, with applications in organic electronics and nonlinear optics. In this context, the 1,2,3,4-thiatriazole ring can function as an effective electron acceptor.
A notable development is the synthesis of a novel donor-acceptor thiatriazole derivative that demonstrates prominent thermally-activated delayed fluorescence (TADF). This phenomenon is intrinsically linked to the formation of a charge-transfer excited state between the electron-donating and electron-accepting moieties within the molecule. In this recently developed compound, the 1,2,3,4-thiatriazole unit serves as the electron acceptor. The photoluminescence quantum yield (PLQY) of this material was found to be as high as 76% in methylcyclohexane and 99% in a cyclo olefin polymer (Zeonex) under oxygen-free conditions, highlighting its efficiency. researchgate.net This work underscores the potential of functionalized 1,2,3,4-thiatriazoles in the field of organic electronics. researchgate.net
Studies on other related heterocyclic systems, such as 1,2,5-thiadiazoles, have also shown that they can act as both electron acceptors and donors in the formation of CT complexes. nih.gov This dual electronic nature, which can be tuned by the appropriate substitution on the heterocyclic ring, suggests that this compound, with its electron-donating methylsulfanyl group, could be a versatile component in the design of new charge-transfer materials.
Applications in Nanomaterials
Thiatriazole derivatives have emerged as highly effective ligands for the surface modification of semiconductor nanocrystals, offering unique advantages over traditional long-chain organic ligands.
A derivative of the target compound, the 1,2,3,4-thiatriazole-5-thiolate (TTT⁻) anion, has been demonstrated to be a strongly binding ligand for cadmium selenide (CdSe) nanocrystals. researchgate.netnih.gov This ligand can quantitatively exchange the native long-chain, insulating ligands typically used in nanocrystal synthesis. The result of this ligand exchange is the formation of stable colloidal suspensions of the nanocrystals in common polar solvents. researchgate.netnih.gov
The effectiveness of TTT⁻ as a ligand for ligand exchange is superior to that of ammonium thiocyanate (NH₄SCN). For instance, TTT⁻ is more effective at transferring CdSe nanocrystals with their native ligands into polar solvents. nih.gov The resulting CdSe(TTT) nanocrystals exhibit high colloidal stability, a significant advantage over nanocrystals capped with thiocyanate (SCN⁻), which tend to agglomerate within about an hour. nih.gov
The successful ligand exchange has been confirmed by various analytical techniques. Thermogravimetric analysis (TGA) of the CdSe(TTT) nanocrystals shows a distinct mass loss between approximately 50-90 °C, which is attributed to the release of N₂ during the decomposition of the TTT⁻ ligand. This decomposition signature is clearly different from that of the original long-chain stearate ligands. Furthermore, Energy-dispersive X-ray spectroscopy (EDX) confirms the presence of sulfur from the TTT⁻ ligand on the nanocrystal surface.
| Nanocrystal System | Original Ligand | Exchanged Ligand | Key Outcome | Supporting Evidence |
|---|---|---|---|---|
| CdSe | Stearate | 1,2,3,4-thiatriazole-5-thiolate (TTT⁻) | High colloidal stability in polar solvents | TGA, EDX |
The 1,2,3,4-thiatriazole-5-thiolate ligand also serves as a valuable "masked" reagent in the synthesis of nanomaterials. Specifically, it functions as a precursor to the thiocyanate (SCN⁻) ligand. researchgate.netnih.gov Surface-bound TTT⁻ on CdSe nanocrystals undergoes thermal decomposition at remarkably mild temperatures, below 100 °C. researchgate.net This decomposition process results in the in situ formation of an all-inorganic ligand shell composed of thiocyanate and sulfur, with the concomitant loss of nitrogen gas. researchgate.net
This in situ generation of thiocyanate-capped nanocrystals is particularly advantageous because it bypasses the colloidal instability associated with directly synthesized CdSe(SCN) nanocrystals. nih.gov The use of TTT⁻ allows for the preparation of stable colloidal solutions that can be easily processed, for example, by spin coating to form thin films. A subsequent mild heat treatment of these films converts the TTT⁻ ligands to SCN⁻, leading to a reduction in quantum confinement, which is indicative of enhanced electronic coupling between the nanocrystals. researchgate.netnih.gov This approach, therefore, provides a practical route to producing electronically coupled nanocrystal films for applications in electronic and photovoltaic devices.
Function as Sulfur-Transfer Reagents
Certain 5-substituted-1,2,3,4-thiatriazoles have been identified as effective sulfur-transfer reagents. These compounds can thermally extrude an active form of sulfur, which can then be trapped by suitable substrates.
A key example is 5-morpholino-1,2,3,4-thiatriazole (B13737819), which has been used as a sulfur-transfer reagent in reactions with thioketones. nih.gov The thermal decomposition of this thiatriazole in the presence of a thioketone leads to the in situ formation of a transient thiocarbonyl S-sulfide. This intermediate is a 1,3-dipole that readily undergoes [2+3] cycloaddition reactions with another molecule of the thioketone to produce 1,2,4-trithiolane derivatives in a regioselective manner. nih.gov
The versatility of this method has been demonstrated through three-component reactions, where equimolar amounts of two different thioketones are reacted in the presence of 5-morpholino-1,2,3,4-thiatriazole. These reactions result in the formation of "mixed" 1,2,4-trithiolanes. nih.gov
| Thiatriazole Derivative | Substrate | Intermediate | Product |
|---|---|---|---|
| 5-morpholino-1,2,3,4-thiatriazole | Thioketones | Thiocarbonyl S-sulfide | 1,2,4-Trithiolanes |
This reactivity highlights the potential of this compound and other derivatives to act as convenient, in situ sources of sulfur atoms for the synthesis of sulfur-containing heterocyclic compounds.
Agrochemical Research and Mechanistic Insights
Investigation of 1,2,3,4-Thiatriazole Derivatives in Agrochemical Contexts
The investigation of thiatriazole and its isomeric derivatives, such as thiadiazoles, has revealed a broad spectrum of agrochemical activities. These compounds have been primarily explored as plant activators, fungicides, and herbicides. mdpi.comsarcouncil.com
Plant Activators: Derivatives of 1,2,3-thiadiazole (B1210528) have been identified as potent plant activators. mdpi.com These compounds can induce systemic acquired resistance (SAR) in plants, a state of enhanced defense against a broad range of pathogens. For instance, certain carboxylate derivatives of 1,2,3-thiadiazole have demonstrated excellent disease inhibition, comparable to commercial plant activators. mdpi.com Research has shown significant efficacy against various plant diseases, including those caused by M. melonis, P. infestans, and C. cassiicola. mdpi.com
Fungicidal and Herbicidal Activity: The thiatriazole core is a key component in the development of fungicides and herbicides. Organotin carboxylates derived from 4-methyl-1,2,3-thiadiazole (B96444) have shown high antifungal efficacy against pathogens like P. piricola and Gibberella zeae. mdpi.com Similarly, other isomers, such as 1,3,4-thiadiazole (B1197879) derivatives, have been noted for their herbicidal effects, which can involve the inhibition of photosynthesis. researchgate.net Some fused heterocyclic systems, like 1,2,4-thiadiazolo[2,3-a]pyrimidine, also exhibit herbicidal properties. researchgate.net The versatility of the thiadiazole ring allows for the synthesis of compounds with a wide range of biological activities, making it a valuable scaffold in the search for new agrochemicals. sarcouncil.com
| Compound Class | Type of Activity | Target/Effect | Reference |
|---|---|---|---|
| 1,2,3-Thiadiazole Carboxylate Derivatives | Plant Activator | Induction of Systemic Acquired Resistance (SAR) against various plant pathogens. | mdpi.com |
| Organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates | Fungicide | Inhibition of fungal growth (e.g., P. piricola, Gibberella zeae). | mdpi.com |
| 1,3,4-Thiadiazole Derivatives | Herbicide | Inhibition of photosynthesis, disruption of chloroplasts. | researchgate.net |
| 1,2,4-Triazole (B32235) Derivatives | Herbicide, Fungicide | Broad-spectrum activity against various weeds and fungi. | rjptonline.org |
Mechanistic Studies of Agrochemical Action at a Molecular Level
Understanding the molecular mechanisms behind the efficacy of thiatriazole derivatives is crucial for developing more potent and selective agrochemicals. Studies have focused on structure-activity relationships and metabolomic responses in plants.
Structure-Activity Relationship (SAR) studies are fundamental to modern agrochemical design. These studies systematically alter the chemical structure of a lead compound to identify which molecular features are critical for its biological activity. For heterocyclic compounds like thiatriazoles, SAR studies reveal how different substituents on the core ring affect herbicidal or fungicidal potency. nih.gov
Key findings from SAR studies on related heterocyclic herbicides indicate that the type and position of substituents are crucial for activity. nih.gov For example, research on ketone-isobenzofuranone hybrids showed that compounds with electron-withdrawing groups (e.g., F, Cl, NO2) had promising herbicidal activity, while those with strong electron-donating groups (e.g., OH, OMe) were less active. nih.gov The position of the substituent also plays a significant role, with ortho-substituted derivatives often outperforming meta- and para-substituted versions. nih.gov In the context of triazole derivatives developed as insecticides, the specific nature of different substituent groups (R¹ and R²) was shown to directly influence the compound's effectiveness against target pests. nih.gov These principles guide chemists in optimizing lead compounds to enhance their desired biological effects while minimizing off-target impacts.
| Structural Modification | General Impact on Activity | Example from Related Compounds | Reference |
|---|---|---|---|
| Addition of Electron-Withdrawing Groups (e.g., -Cl, -F, -NO2) | Often increases herbicidal/pesticidal activity. | o-F and o-Cl substituted ketone-isobenzofuranone hybrids showed high herbicidal potency. | nih.gov |
| Addition of Electron-Donating Groups (e.g., -OH, -OCH3) | Can decrease activity, depending on the target. | Derivatives with -OH and -OMe groups exhibited low herbicidal activity. | nih.gov |
| Positional Isomerism (ortho, meta, para) | Crucial for activity; one position is often optimal. | Ortho-substituted derivatives were more effective herbicides than meta- or para-isomers. | nih.gov |
| Introduction of Heterocyclic Rings | Can modulate activity and spectrum. | Compounds with furan (B31954) and thiophene (B33073) rings showed moderate herbicidal effects. | nih.gov |
Metabolomics is a powerful tool used to obtain a comprehensive snapshot of the small-molecule metabolites within a biological system. mdpi.com In the context of agrochemicals, it helps elucidate how a compound affects plant metabolism and triggers defense responses. mdpi.com
Studies involving the treatment of plants with 1,2,3-thiadiazole derivatives have utilized metabolomics to understand their mode of action. researchgate.net This research indicates that these compounds can induce significant metabolic reprogramming in plants to enhance stress tolerance. For example, combined transcriptome and metabolome analysis of plants treated with a synthetic 1,2,3-thiadiazole compound under drought stress revealed several key changes. The treatment helped maintain photosynthetic activity, repressed senescence-related processes, and led to the accumulation of protective metabolites. researchgate.net A notable finding was the high accumulation of gamma-aminobutyric acid (GABA), which is known to play a crucial role in plant stress tolerance by scavenging reactive oxygen species (ROS) and activating antioxidant enzymes. researchgate.net Such metabolomic insights provide a detailed molecular picture of how these compounds function as plant activators or protectants. mdpi.comnih.gov
| Metabolite/Process Affected | Observed Change | Implication for Plant Health | Reference |
|---|---|---|---|
| Gamma-aminobutyric acid (GABA) | High accumulation | Enhanced stress tolerance, ROS scavenging. | researchgate.net |
| Protective Metabolites (e.g., amino acids) | Accumulation | Promotes plant survival and growth under stress. | researchgate.net |
| Photosynthesis | Maintained activity under stress | Sustained energy production for defense and growth. | researchgate.net |
| Senescence Process | Repressed | Increased plant longevity and productivity under stress. | researchgate.net |
Future Research Directions and Challenges
Exploration of Novel Synthetic Pathways
While established methods for the synthesis of thiatriazoles exist, future research will likely focus on the development of more efficient, versatile, and sustainable synthetic routes. The synthesis of related 5-arylamino-1,2,3,4-thiatriazoles has been achieved through the oxidative cyclization of 4-aryl-3-thiosemicarbazides using nitrous acid. ijsr.in Future investigations could adapt and refine such methodologies for the synthesis of 5-(methylsulfanyl)-1,2,3,4-thiatriazole, potentially exploring alternative starting materials and cyclization reagents to improve yields and substrate scope. The development of one-pot or multicomponent reactions would be particularly valuable for generating libraries of substituted thiatriazoles for screening in various applications. hilarispublisher.com Furthermore, exploring greener synthetic approaches, such as microwave-assisted synthesis or the use of eco-friendly solvents, will be crucial for aligning with the principles of sustainable chemistry.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound and for guiding experimental studies. Future research should leverage advanced computational modeling techniques, such as Density Functional Theory (DFT) and ab initio methods, to gain deeper insights into the electronic structure, stability, and spectroscopic properties of this compound. Such calculations can help elucidate reaction mechanisms, predict the outcomes of synthetic transformations, and identify promising candidates for specific applications. For instance, computational studies on related heterocyclic systems have been used to predict their behavior and guide the synthesis of new derivatives. The application of these methods to this compound could accelerate the discovery of new materials with tailored electronic and optical properties.
Development of New Characterization Techniques for Thiatriazoles
Thorough characterization is essential for understanding the structure-property relationships of this compound. While standard analytical techniques such as NMR, IR, and mass spectrometry are routinely employed, future research could benefit from the development and application of more advanced characterization methods. For example, the detailed spectroscopic analysis of related 5-arylamino-1,2,3,4-thiatriazoles has been reported, providing a foundation for the characterization of other derivatives. ijsr.in Advanced techniques like two-dimensional NMR spectroscopy and single-crystal X-ray diffraction can provide unambiguous structural elucidation. Furthermore, specialized spectroscopic techniques, such as ultrafast transient absorption spectroscopy, could be employed to investigate the excited-state dynamics of thiatriazole derivatives, which is crucial for their potential application in optoelectronic devices.
Expanding Applications in Specialized Chemical and Material Fields
The unique structural and electronic properties of the thiatriazole ring suggest potential applications in various specialized fields. While the applications of this compound itself are not yet widely explored, related triazole and thiatriazole derivatives have shown promise in materials science. researchgate.net Future research should focus on exploring the utility of this compound as a building block for functional materials. For instance, its sulfur and nitrogen-rich structure could be exploited in the design of novel coordination polymers or metal-organic frameworks (MOFs) with interesting catalytic or gas storage properties. Additionally, the thiatriazole core could be incorporated into organic semiconductors or dyes for applications in organic light-emitting diodes (OLEDs) or solar cells.
Addressing Stability and Reactivity Challenges for Practical Applications
A significant challenge for the practical application of thiatriazoles is their potential instability. For instance, the thermal decomposition of 5-morpholino-1,2,3,4-thiatriazole (B13737819) proceeds via the extrusion of dinitrogen and sulfur. uzh.ch Understanding the decomposition pathways of this compound is crucial for developing strategies to enhance its stability. Future research should investigate the kinetics and thermodynamics of its decomposition under various conditions (e.g., thermal, photochemical). This knowledge will be instrumental in designing more robust derivatives for practical applications. Furthermore, a detailed understanding of the reactivity of the thiatriazole ring is necessary to control its chemical transformations and to develop it as a versatile synthetic intermediate.
Q & A
Q. What are the current synthetic challenges for preparing 5-(methylsulfanyl)-1,2,3,4-thiatriazole derivatives, and how can they be addressed methodologically?
Traditional methods for synthesizing 1,2,3,4-thiatriazoles require isolating unstable thioacylating agents, which limits access to derivatives with complex functional groups . A novel one-pot approach using commercially available nitriles avoids this step, achieving yields of 51–80% via a diazotization mechanism in polar solvents like DMSO. Optimization of sulfur stoichiometry (theoretical 1 equivalent) and temperature is critical to suppress byproducts like tetrazines (<1% yield) .
Q. How can researchers characterize the stability of this compound in aqueous solutions?
Aqueous solutions of 1,2,3,4-thiatriazoles are unstable, decomposing via two pathways: (a) ring collapse releasing sulfur, nitrogen, and cyanamid (isolated as benzylguanidine) or (b) thiocyanate/hydrazoic acid formation. The dominant pathway depends on the molar ratio of amines like benzylamine. Low molar ratios favor pathway (a), while higher ratios increase pathway (b) . Stability testing should include NMR monitoring of decomposition products and gas evolution analysis.
Q. What spectroscopic techniques are suitable for confirming the structure of this compound derivatives?
Key techniques include:
- ¹³C NMR : Differentiates thiatriazoles from isosteric selenatriazoles by benzenoid shift patterns (e.g., 5-anilino-1,2,3,4-thiatriazole vs. tetrazoles) .
- UV-Vis : Validates electronic transitions in donor-acceptor systems (e.g., phenoxazine-thiatriazole hybrids) .
- Mass spectrometry : Confirms molecular weight and fragmentation patterns, critical for verifying sulfur retention in derivatives .
Advanced Research Questions
Q. How does this compound function as an electron acceptor in thermally activated delayed fluorescence (TADF) emitters?
The thiatriazole core is electron-deficient due to its sulfur and nitrogen heteroatoms, enabling strong charge-transfer interactions with donor units (e.g., phenoxazine). In TADF emitters, this results in a small singlet-triplet energy gap (ΔEST), achieving photoluminescence quantum yields (PLQY) of 76% in methylcyclohexane and 99% in Zeonex under oxygen-free conditions . Researchers should design donor-acceptor systems using computational modeling (DFT) to optimize frontier orbital alignment.
Q. What mechanistic insights explain the solvent-dependent outcomes in thiatriazole synthesis?
Solvent polarity dictates reaction efficiency. DMSO outperforms acetonitrile and DMF by acting as both a solvent and reactant, facilitating thiohydrazide intermediate formation. The proposed mechanism involves:
- Nitrile conversion to thioamide via sulfur insertion.
- Diazotization with nitrous acid to form the thiatriazole ring . Side reactions (e.g., tetrazine formation) are suppressed in DMSO due to its oxidizing nature.
Q. How do decomposition pathways of 5-amino-1,2,3,4-thiatriazole inform handling protocols for its methylsulfanyl analog?
Decomposition of 5-amino derivatives releases nitrogen gas, sulfur, and cyanamid, with explosive potential under thermal stress . For the methylsulfanyl analog, researchers should:
- Store compounds in anhydrous, oxygen-free environments.
- Avoid prolonged exposure to amines or aqueous solutions.
- Use calorimetry (DSC/TGA) to assess thermal stability thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
